molecular formula C11H12FNO2 B15328416 Ethyl 6-fluoroindoline-4-carboxylate

Ethyl 6-fluoroindoline-4-carboxylate

Cat. No.: B15328416
M. Wt: 209.22 g/mol
InChI Key: SVNQJKAMSPEROX-UHFFFAOYSA-N
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Description

Ethyl 6-fluoroindoline-4-carboxylate is a fluorinated indoline derivative featuring a partially saturated bicyclic structure (2,3-dihydro-1H-indole) with a fluorine substituent at the 6-position and an ethyl ester group at the 4-position. The fluorine atom enhances electronegativity, improving resistance to oxidative metabolism, while the ester group contributes to solubility and bioavailability .

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

ethyl 6-fluoro-2,3-dihydro-1H-indole-4-carboxylate

InChI

InChI=1S/C11H12FNO2/c1-2-15-11(14)9-5-7(12)6-10-8(9)3-4-13-10/h5-6,13H,2-4H2,1H3

InChI Key

SVNQJKAMSPEROX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCNC2=CC(=C1)F

Origin of Product

United States

Scientific Research Applications

Ethyl 6-fluoroindoline-4-carboxylate is widely used in scientific research due to its versatile chemical properties. Its applications include:

  • Chemistry: As an intermediate in the synthesis of complex organic molecules.

  • Biology: Studying the biological activity of indole derivatives, including their potential as enzyme inhibitors or receptor ligands.

  • Medicine: Developing new pharmaceuticals, particularly in the fields of oncology and infectious diseases.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-fluoroindoline-4-carboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed from this compound.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Ethyl 6-fluoroindoline-4-carboxylate and related compounds:

Compound Name Structure Type Substituents Key Features Potential Applications
This compound Indoline (partially saturated) 6-F, 4-COOEt Enhanced flexibility; improved metabolic stability due to fluorine . Pharmaceutical intermediates, kinase inhibitors
Ethyl 6-fluoro-1H-indole-2-carboxylate Indole (aromatic) 6-F, 2-COOEt Fully aromatic; electron-withdrawing F at 6-position may alter π-stacking . Anticancer agents, enzyme inhibitors
Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate Indole (aromatic) 5-Cl, 6-F, 2-COOEt Dual halogenation increases steric bulk and lipophilicity . Antimicrobial agents
Ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate Indoline (partially saturated) 6-F, 4-CH₃, 2-COOEt Methyl group at 4-position may hinder rotational freedom . Not reported; experimental

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